Calicheamicin

説明

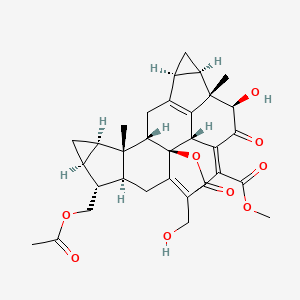

Calicheamicins are a class of enediyne antitumor antibiotics derived from the bacterium Micromonospora echinospora . The most notable among them is Calicheamicin γ1 . It was isolated in the mid-1980s from the chalky soil, or “caliche pits”, located in Kerrville, Texas . Calicheamicins are extremely toxic to all cells . They have been used as payloads for antibody-drug conjugates (ADC) in oncology .

Synthesis Analysis

The first total synthesis of calicheamicin γ1I has been achieved . The stereoselective glycosidation, joining the appropriately functionalized aglycon with the oligosaccharide fragment, was realized using Schmidt’s trichloroacetimidate methodology .Molecular Structure Analysis

Calicheamicin binds to the DNA minor groove and induces double-stranded DNA breakages . It undergoes a reaction similar to Bergman’s cyclization to generate diradical species .Physical And Chemical Properties Analysis

Calicheamicin has a chemical formula of C55H74IN3O21S4 and a molar mass of 1368.34 g·mol−1 .科学的研究の応用

DNA Cleavage and Antitumor Activity : Calicheamicin gamma 1I exhibits significant potency against murine tumors, interacting with double-helical DNA in the minor groove and causing site-specific double-stranded cleavage. This unique interaction and cleavage at very low concentrations contribute to its potent antitumor activity (Zein et al., 1988).

Induction of Apoptosis : The antibiotic calicheamicin ϑII induces apoptosis in a sequence-specific manner, independent of death-receptor/FADD-mediated signals and p53. Its mechanism involves mitochondrial permeability transition, cytochrome c release, and caspase activation, proceeding through a Bax-dependent pathway (Prokop et al., 2003).

Molecular Recognition of DNA : Calicheamicin's specificity for DNA cleavage is proposed to be due to the complementarity of the diyne-ene portion of the aglycone with DNA secondary structures and stabilization by association of the thiobenzoate-carbohydrate tail with the minor groove (Zein et al., 1989).

Chemistry and Biology : Researchers have focused on the unique architecture of calicheamicin, studying its targeting, activation, and DNA cleavage processes. The total synthesis of calicheamicin gamma 1I, a prominent member of this class, has been a significant contribution (Nicolaou et al., 1993).

Passive Targeting Strategy for Tumoricidal Effect : Calicheamicin conjugated to various carriers, like immunoglobulin, showed efficacy in inhibiting tumor growth in xenograft models. This 'passive targeting' relies on the dysfunctional vasculature of neoplastic tumors for effective delivery (Boghaert et al., 2006).

Antibody-Targeted Chemotherapy : Calicheamicin, when conjugated to monoclonal antibodies specific for tumor-associated antigens, exhibits strong antigen-specific anti-tumor effects. This antibody-targeted chemotherapy, exemplified by gemtuzumab ozogamicin, is a clinically validated therapeutic strategy for human cancer treatment (Damle & Frost, 2003).

DNA Bending and Target Recognition : Calicheamicin's interaction with DNA involves bending of its targets. This bending is part of an induced-fit mechanism for DNA target recognition and the preference for specific DNA sequences (Salzberg & Dedon, 2000).

作用機序

Safety and Hazards

将来の方向性

The development of ABBV-011, a novel SEZ6-targeted, calicheamicin-based ADC for the treatment of small cell lung cancer (SCLC), has been described . This calicheamicin conjugate lacks the acid-labile hydrazine linker that leads to systemic release of a toxic catabolite . These preclinical data suggest that ABBV-011 may provide a novel treatment for patients with SCLC .

特性

IUPAC Name |

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18-/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCHCVDVKSCDHU-GPCZLZLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H74IN3O21S4 | |

| Record name | calicheamicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calicheamicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calicheamicin gamma1I | |

CAS RN |

108212-75-5 | |

| Record name | S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyanomethyl)-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide](/img/no-structure.png)